ZK824859 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

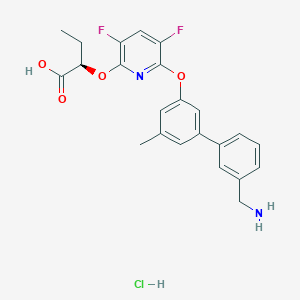

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O4.ClH/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26;/h4-11,20H,3,12,26H2,1-2H3,(H,28,29);1H/t20-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACCKEPNGBUXQW-VEIFNGETSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Action of ZK824859 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ZK824859 hydrochloride is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the downstream signaling pathways affected, and relevant experimental protocols.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been quantified against human and mouse uPA, as well as other related proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) |

| uPA | Human | 79 |

| tPA | Human | 1580 |

| Plasmin | Human | 1330 |

| uPA | Mouse | 410 |

| tPA | Mouse | 910 |

| Plasmin | Mouse | 1600 |

Data sourced from publicly available information.

Mechanism of Action: Inhibition of the uPA System

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of urokinase plasminogen activator (uPA). uPA is a key component of a proteolytic cascade that plays a critical role in the degradation of the extracellular matrix (ECM).

The primary mechanism involves the following steps:

-

Binding to uPA: this compound binds to the active site of uPA, preventing it from converting its substrate, plasminogen, into the active protease, plasmin.

-

Inhibition of Plasmin Generation: By blocking plasminogen activation, this compound effectively reduces the levels of active plasmin.

-

Suppression of Extracellular Matrix Degradation: Plasmin is a broad-spectrum protease that can degrade various components of the ECM and activate matrix metalloproteinases (MMPs). By inhibiting plasmin formation, this compound indirectly prevents the breakdown of the ECM.

This inhibition of ECM degradation is crucial in pathological conditions where excessive uPA activity contributes to tissue invasion, such as in cancer metastasis.

Signaling Pathway

The inhibition of the uPA system by this compound is anticipated to impact downstream signaling pathways that are regulated by uPA and its receptor (uPAR). While direct studies on this compound's effect on these pathways are not extensively detailed in the public domain, inhibition of uPA is known to modulate pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.

Figure 1: Proposed signaling pathway affected by this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, this section outlines general methodologies commonly employed for the evaluation of uPA inhibitors.

In Vitro uPA Inhibition Assay (General Protocol)

This assay is used to determine the IC50 value of a test compound against uPA.

Materials:

-

Human or mouse recombinant uPA

-

Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a substrate coupled to p-nitroaniline)

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the uPA enzyme to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control well with solvent only.

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Add the uPA substrate to all wells to initiate the enzymatic reaction.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the uPA activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: General workflow for an in vitro uPA inhibition assay.

In Vivo Efficacy in a Chronic Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)

This model is often used to study the effects of therapeutic agents on neuroinflammation and demyelination, pathologies where uPA is implicated.

Animals:

-

Female C57BL/6 mice (8-12 weeks old)

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

Treatment:

-

Mice are randomly assigned to treatment and vehicle control groups.

-

This compound is administered, for example, twice daily (b.i.d.) via oral gavage at specified doses (e.g., 10, 25, 50 mg/kg) starting from the day of immunization or after the onset of clinical signs.

Monitoring and Endpoints:

-

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Body weight is recorded daily.

-

At the end of the study, spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.

Figure 3: General workflow for an in vivo EAE model study.

Conclusion

This compound is a selective inhibitor of urokinase plasminogen activator. Its mechanism of action is centered on the direct inhibition of uPA's enzymatic activity, leading to a reduction in plasmin generation and subsequent degradation of the extracellular matrix. This activity suggests its potential therapeutic utility in diseases characterized by excessive uPA activity, such as cancer and certain inflammatory conditions. Further research is warranted to fully elucidate its effects on downstream signaling pathways and to confirm its efficacy and safety in various disease models.

ZK824859 Hydrochloride: A Technical Guide to its Urokinase Plasminogen Activator (uPA) Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZK824859 hydrochloride, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The document details the uPA-uPAR signaling pathway, the mechanism of action of this compound, its inhibitory activity and selectivity, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the fields of oncology, inflammation, and neurodegenerative diseases where the uPA system is a key therapeutic target.

Introduction to the Urokinase Plasminogen Activator (uPA) System

The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in extracellular matrix (ECM) remodeling, cell migration, and tissue invasion. It plays a significant role in various physiological processes, including wound healing and angiogenesis. However, its dysregulation is implicated in numerous pathological conditions, most notably cancer metastasis, inflammation, and neurodegenerative diseases like multiple sclerosis.

The central components of this system are the serine protease uPA and its high-affinity cell surface receptor, the urokinase plasminogen activator receptor (uPAR). The binding of uPA to uPAR initiates a proteolytic cascade that leads to the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate other proteases, such as matrix metalloproteinases (MMPs), facilitating cell migration and invasion. Beyond its enzymatic role, the uPA-uPAR interaction also triggers intracellular signaling pathways that regulate cell proliferation, survival, and motility.

This compound: A Selective uPA Inhibitor

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of uPA. Its development represents a promising therapeutic strategy to counteract the pathological consequences of an overactive uPA system.

Mechanism of Action

This compound functions as a competitive inhibitor of uPA. It binds to the active site of the enzyme, preventing the binding of its natural substrate, plasminogen. This direct inhibition of uPA's catalytic activity effectively halts the downstream proteolytic cascade, thereby reducing ECM degradation and subsequent cell invasion and migration. The selectivity of ZK824859 for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, is a key attribute, potentially minimizing off-target effects.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following tables summarize the available data.

Table 1: Inhibitory Activity of this compound against Human Proteases

| Target Protease | IC50 (nM) |

| Human uPA | 79[1][2] |

| Human tPA | 1580[1][2] |

| Human Plasmin | 1330[1][2] |

Table 2: Inhibitory Activity of ZK824859 against Mouse Proteases

| Target Protease | IC50 (nM) |

| Mouse uPA | 410[1][2] |

| Mouse tPA | 910[1][2] |

| Mouse Plasmin | 1600[1][2] |

Signaling Pathways

The inhibition of uPA by this compound primarily impacts the proteolytic cascade initiated by the uPA-uPAR system. However, by blocking the enzymatic activity of uPA, it can indirectly influence downstream signaling events that are dependent on plasmin-mediated activation of growth factors and other signaling molecules.

Experimental Protocols

Detailed experimental protocols for the specific determination of IC50 values for this compound were not available in the primary cited literature or its supplementary information. However, a general protocol for a chromogenic uPA inhibition assay, commonly used for such determinations, is provided below.

General Protocol: Chromogenic uPA Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of uPA, which is quantified by the cleavage of a chromogenic substrate.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a mild detergent like Tween-20)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well microplate, add a fixed amount of human uPA to each well.

-

Add the different concentrations of the inhibitor to the wells containing uPA. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic uPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm at time zero and then at regular intervals for a defined period (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Calculate the rate of substrate cleavage (change in absorbance per unit time) for each inhibitor concentration.

-

Plot the percentage of uPA inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of uPA activity, by fitting the data to a suitable dose-response curve.

Selectivity Profiling

To determine the selectivity of this compound, similar chromogenic assays would be performed using other serine proteases like tPA and plasmin, each with their respective specific chromogenic substrates. The IC50 values obtained for these proteases are then compared to the IC50 value for uPA to calculate the selectivity ratio.

Conclusion

This compound is a potent and selective inhibitor of urokinase plasminogen activator. Its ability to specifically block the catalytic activity of uPA makes it a valuable tool for studying the physiological and pathological roles of the uPA system. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a therapeutic agent for diseases driven by excessive uPA activity, such as cancer and multiple sclerosis. This technical guide provides a foundational understanding of this compound and its interaction with the uPA pathway, intended to support further research and development efforts in this promising area.

References

ZK824859 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK824859 hydrochloride is a potent and selective small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the progression of various diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of the relevant biological pathway, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Discovery and Rationale

This compound was identified through a drug discovery program aimed at developing selective inhibitors of uPA for the potential treatment of multiple sclerosis.[1] The rationale for targeting uPA stems from its role in the inflammatory and neurodegenerative processes characteristic of the disease.

Mechanism of Action

Urokinase plasminogen activator is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling. In pathological conditions such as multiple sclerosis, overexpression of uPA can lead to excessive breakdown of the blood-brain barrier and inflammatory cell infiltration into the central nervous system. This compound exerts its therapeutic effect by selectively inhibiting the catalytic activity of uPA, thereby mitigating these detrimental processes.

Quantitative Data

The inhibitory activity of this compound was assessed against human and mouse serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | Species | IC50 (nM) |

| uPA | Human | 79 |

| tPA | Human | 1580 |

| Plasmin | Human | 1330 |

| uPA | Mouse | 410 |

| tPA | Mouse | 910 |

| Plasmin | Mouse | 1600 |

Table 1: In vitro inhibitory activity of this compound against various serine proteases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Islam et al. (2018). The following represents a generalized synthetic scheme.

A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available in the provided search results. The following is a conceptual workflow based on common organic synthesis techniques for similar compounds.

General Procedure:

-

Amide Coupling: A suitably substituted benzylamine derivative is coupled with a carboxylic acid derivative in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2). The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel.

-

Salt Formation: The purified free base of ZK824859 is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride in a non-protic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Isolation and Characterization: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound. The final product is characterized by analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of this compound against uPA, tPA, and plasmin was determined using chromogenic substrate assays.

General Protocol:

-

Reagents:

-

Assay Buffer: Tris-HCl buffer with appropriate pH and ionic strength.

-

Enzymes: Recombinant human or mouse uPA, tPA, and plasmin.

-

Substrates: Chromogenic substrates specific for each enzyme (e.g., S-2444 for uPA).

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

The assays are performed in a 96-well microplate format.

-

The enzyme and various concentrations of the inhibitor are pre-incubated in the assay buffer.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time is measured using a microplate reader at a wavelength of 405 nm.

-

The initial reaction rates are calculated from the linear portion of the absorbance curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

The in vivo efficacy of this compound was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a commonly used animal model for multiple sclerosis.

Protocol:

-

Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin.

-

Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the day of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no signs of disease and 5 represents a moribund state.

-

Data Analysis: The mean clinical scores for the treated and vehicle control groups are plotted over time. The efficacy of the compound is assessed by its ability to reduce the severity and/or delay the onset of clinical signs.

Signaling Pathway

This compound inhibits the uPA-mediated signaling cascade, which plays a critical role in neuroinflammation.

Conclusion

This compound is a promising, orally available, and selective inhibitor of urokinase plasminogen activator. Its ability to potently inhibit uPA and demonstrate efficacy in a preclinical model of multiple sclerosis highlights its potential as a therapeutic agent for neuroinflammatory diseases. The data and protocols presented in this guide provide a valuable resource for further research and development in this area.

References

ZK824859 Hydrochloride: A Selective Inhibitor of Urokinase Plasminogen Activator and its Role in Plasminogen Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZK824859 hydrochloride, a selective inhibitor of the urokinase plasminogen activator (uPA). The document details the inhibitory activity of this compound, its mechanism of action within the broader context of the uPA system, and its potential therapeutic implications. This guide includes quantitative data on its inhibitory potency, detailed experimental protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to the Urokinase Plasminogen Activator (uPA) System

The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. The key components of this system are the serine protease uPA, its cell surface receptor (uPAR), and the plasminogen activator inhibitors (PAIs). uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs). Dysregulation of the uPA system is implicated in several diseases, most notably in cancer metastasis and inflammatory conditions such as multiple sclerosis.

This compound has emerged as a potent and selective inhibitor of uPA, offering a valuable tool for studying the roles of this enzyme and as a potential therapeutic agent.

This compound: Inhibitory Profile

This compound is a small molecule inhibitor that demonstrates high selectivity for human urokinase plasminogen activator. Its inhibitory activity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human and mouse uPA, as well as its selectivity over other related serine proteases like tissue plasminogen activator (tPA) and plasmin, are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) |

| Urokinase Plasminogen Activator (uPA) | Human | 79 |

| Tissue Plasminogen Activator (tPA) | Human | 1580 |

| Plasmin | Human | 1330 |

| Urokinase Plasminogen Activator (uPA) | Mouse | 410 |

| Tissue Plasminogen Activator (tPA) | Mouse | 910 |

| Plasmin | Mouse | 1600 |

Mechanism of Action and Signaling Pathways

This compound exerts its effect by directly inhibiting the catalytic activity of uPA. By binding to the active site of the enzyme, it prevents the conversion of plasminogen to plasmin. This inhibition disrupts the downstream signaling cascades initiated by the uPA-uPAR interaction.

The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling pathways that promote cell migration, proliferation, and survival. These pathways often involve the activation of receptor tyrosine kinases and integrins, leading to the activation of downstream effectors such as the Ras-MAPK and PI3K-Akt pathways. By inhibiting uPA, this compound can indirectly modulate these signaling events.

uPA-uPAR Signaling Pathway

The following diagram illustrates the central role of uPA in plasminogen activation and the subsequent signaling cascades. This compound acts by blocking the initial enzymatic step.

preclinical studies of ZK824859 hydrochloride

An extensive search for preclinical studies of ZK824859 hydrochloride has yielded no publicly available data. This suggests that this compound may be an internal research compound that was not advanced into later stages of development or that its research findings were not published in accessible literature.

Due to the absence of any primary or secondary research data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

For researchers, scientists, and drug development professionals interested in this area, the following general approach is recommended when investigating a novel compound where public information is scarce:

-

Internal Data Review: If this compound is part of an internal discovery program, a thorough review of all internal documentation, including laboratory notebooks, internal reports, and presentations, is the primary step.

-

Alternative Nomenclature Search: Investigate if the compound was ever assigned a different internal code, a generic name, or a patent number. Searching patent databases with the chemical structure of this compound (if known) could reveal related information.

-

PI/Company-Specific Searches: If the principal investigator or the company that developed the compound is known, searching for their publications or patents around the relevant time frame might provide clues or data on related compounds.

-

Chemical Structure Similarity Searches: Using chemical databases like SciFinder, Reaxys, or PubChem, a search for compounds with similar chemical structures might identify analogs with published preclinical data, which could provide insights into the potential mechanism of action, pharmacokinetics, and toxicological profile of this compound.

Without any foundational data, the creation of the requested in-depth technical guide on this compound cannot be fulfilled at this time.

ZK824859 Hydrochloride: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of ZK824859 hydrochloride, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information presented herein is intended to support further research and development efforts in therapeutic areas where uPA plays a critical role.

Executive Summary

This compound is an orally available small molecule that demonstrates high selectivity for human urokinase plasminogen activator (uPA) over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin. This selectivity profile suggests its potential as a therapeutic agent in diseases where elevated uPA activity is a key pathological driver, including certain cancers and inflammatory conditions like multiple sclerosis. This document summarizes the quantitative inhibitory activity of this compound, details the experimental methodologies for assessing its activity, and provides visual representations of the relevant signaling pathways.

Target Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, highlighting the compound's selectivity for human uPA.

Table 1: Inhibitory Activity of this compound against Human Serine Proteases

| Target Enzyme | IC50 (nM) |

| Human uPA | 79[1] |

| Human tPA | 1580[1] |

| Human Plasmin | 1330[1] |

Table 2: Inhibitory Activity of ZK824859 (free base) against Mouse Serine Proteases

| Target Enzyme | IC50 (nM) |

| Mouse uPA | 410[1] |

| Mouse tPA | 910[1] |

| Mouse Plasmin | 1600[1] |

Note: The data indicates that ZK824859 is approximately 20-fold more selective for human uPA over human tPA and about 17-fold more selective for human uPA over human plasmin. The potency and selectivity are reduced in the mouse orthologs.[1]

Experimental Protocols

The determination of the IC50 values for this compound against uPA, tPA, and plasmin was performed using in vitro enzyme inhibition assays. The following protocols are representative of the methodologies employed, based on standard chromogenic assays for these serine proteases.

uPA Inhibition Assay (Chromogenic)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of uPA. The assay measures the conversion of a chromogenic substrate by plasmin, which is generated from plasminogen by uPA.

Materials:

-

Human urokinase plasminogen activator (uPA)

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)

-

This compound (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired test concentrations.

-

In a 96-well plate, add a solution of human uPA and human plasminogen to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic plasmin substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).

-

The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

tPA and Plasmin Inhibition Assays (Chromogenic)

Similar chromogenic assays are used to determine the inhibitory activity of this compound against tPA and plasmin.

-

For the tPA inhibition assay: Human tPA is used in place of uPA, and a fibrin or fibrin-like cofactor may be included to enhance tPA activity. The subsequent steps of plasminogen activation and chromogenic substrate cleavage are measured.

-

For the plasmin inhibition assay: Human plasmin is directly added to the wells, and its ability to cleave a chromogenic substrate in the presence of this compound is measured. This is a direct assay of plasmin activity, bypassing the need for a plasminogen activator.

The general procedure, including inhibitor addition, incubation, and kinetic reading, remains consistent with the uPA inhibition assay.

Signaling Pathways and Experimental Workflow

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a central role in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[2] The binding of uPA to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can degrade various ECM components and activate matrix metalloproteinases (MMPs), further contributing to ECM breakdown.[3] This cascade is implicated in both physiological processes and in pathological conditions such as tumor invasion and metastasis.[2]

Caption: The uPA signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an inhibitor like this compound involves a series of systematic steps, from reagent preparation to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a potent and selective non-amidine inhibitor of human factor Xa [ouci.dntb.gov.ua]

ZK824859 Hydrochloride: A Technical Guide to its Inhibitory Profile Against uPA, tPA, and Plasmin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of ZK824859 hydrochloride against key serine proteases of the fibrinolytic system: urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin. This document summarizes the available quantitative data, outlines a representative experimental protocol for determining inhibitory activity, and presents key signaling pathways involving these proteases.

Inhibitory Potency (IC50) of this compound

This compound is a selective inhibitor of urokinase plasminogen activator (uPA). Its inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates selectivity for uPA over other related serine proteases like tPA and plasmin. The IC50 values for both human and murine enzymes are summarized below.

| Target Enzyme | Species | IC50 (nM) |

| uPA | Human | 79 |

| tPA | Human | 1580 |

| Plasmin | Human | 1330 |

| uPA | Mouse | 410 |

| tPA | Mouse | 910 |

| Plasmin | Mouse | 1600 |

Experimental Protocol: Determination of IC50 Values

The following is a representative experimental protocol for determining the IC50 values of a test compound like this compound against uPA, tPA, and plasmin using a chromogenic substrate-based assay. This method measures the enzymatic activity by monitoring the color change produced by the cleavage of a specific substrate.

Materials:

-

Enzymes: Human or mouse uPA, tPA, and plasmin (recombinant, purified).

-

Substrates:

-

uPA-specific chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA-HCl).

-

tPA-specific chromogenic substrate (e.g., S-2288, H-D-Ile-Pro-Arg-pNA-diHCl).

-

Plasmin-specific chromogenic substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA-diHCl).

-

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM) and a carrier protein (e.g., 0.01% BSA).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Enzyme Preparation: Prepare working solutions of each enzyme (uPA, tPA, plasmin) in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested.

-

Assay Setup:

-

To each well of the 96-well microplate, add the assay buffer.

-

Add a fixed volume of the respective enzyme solution to each well.

-

Add a corresponding volume of the diluted this compound or vehicle control (buffer with the same concentration of solvent used for the inhibitor) to the wells.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction: Add the specific chromogenic substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Record data at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of uPA, tPA, and plasmin, as well as a generalized workflow for the IC50 determination assay.

ZK824859 Hydrochloride: An In-Depth Technical Guide to In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). This document provides a comprehensive overview of the available in vivo efficacy data for this compound, with a focus on its potential therapeutic applications in neuroinflammatory and other diseases. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical evaluation of this compound.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of uPA, a serine protease that plays a crucial role in various physiological and pathological processes. uPA converts plasminogen to plasmin, which in turn degrades extracellular matrix components and activates matrix metalloproteinases (MMPs).[1][2] By inhibiting uPA, this compound can modulate cell adhesion, migration, and tissue remodeling, processes that are central to inflammation, tumor invasion, and metastasis.[1][2][3]

The compound exhibits selectivity for uPA over other related proteases such as tissue plasminogen activator (tPA) and plasmin. The IC50 values for ZK824859 are 79 nM for human uPA, 1580 nM for human tPA, and 1330 nM for human plasmin. In mouse models, it is about five-fold less potent, with an IC50 of 410 nM for mouse uPA.

In Vivo Efficacy Studies

The primary in vivo efficacy data for this compound comes from a study in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the prophylactic efficacy of this compound in preventing the onset and progression of clinical signs of EAE in mice.

Key Findings: In a chronic mouse EAE model, oral administration of this compound at a dose of 50 mg/kg twice daily (b.i.d.) for 25 days completely prevented the development of clinical signs of the disease. Lower doses of 25 mg/kg and 10 mg/kg b.i.d. did not show any significant effect on clinical scores.

Data Summary:

| Animal Model | Compound | Dosing Regimen | Duration | Efficacy Endpoint | Outcome |

| Chronic Mouse EAE | This compound | 10 mg/kg b.i.d. | 25 days | Clinical Score | No effect |

| Chronic Mouse EAE | This compound | 25 mg/kg b.i.d. | 25 days | Clinical Score | No effect |

| Chronic Mouse EAE | This compound | 50 mg/kg b.i.d. | 25 days | Clinical Score | Complete prevention of disease development |

Experimental Protocols

While the specific protocol for the this compound EAE study is not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice is detailed below. It is highly probable that a similar methodology was employed.

Induction of Chronic EAE in C57BL/6 Mice

This protocol is based on active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[4][5]

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable water-in-oil emulsion is formed.

-

Immunization: Anesthetize the mice and administer a total of 100-200 µg of MOG35-55 in 100-200 µL of the emulsion subcutaneously, typically split between two sites on the flank.

-

Pertussis Toxin Administration: On Day 0 and Day 2, administer 100-200 ng of PTX in PBS via intraperitoneal injection.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Compound Administration: this compound would be administered orally (e.g., by gavage) twice daily, starting from the day of immunization (prophylactic model) and continuing for the duration of the study (e.g., 25 days).

Signaling Pathways and Visualizations

The inhibition of uPA by this compound interferes with a complex signaling network that is crucial in neuroinflammation.

uPA/uPAR Signaling Pathway in Neuroinflammation

The binding of uPA to its receptor, uPAR, on the surface of cells like microglia and infiltrating immune cells, initiates a cascade of events.[6] This includes the generation of plasmin, which can degrade the extracellular matrix, facilitating cell migration across the blood-brain barrier. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways like PI3K/AKT, JAK/STAT, and MAPK/ERK.[7] These pathways regulate cellular processes including proliferation, migration, and survival, all of which are implicated in the pathogenesis of neuroinflammatory diseases.[7]

Caption: uPA/uPAR signaling and its inhibition by ZK824859.

Experimental Workflow for EAE Study

The following diagram illustrates a typical workflow for a prophylactic in vivo efficacy study of this compound in the EAE model.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Dimethyl Fumarate in Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the autoimmune-mediated destruction of myelin, the protective sheath surrounding nerve fibers, which leads to a wide range of neurological disabilities. While there is no cure for MS, several disease-modifying therapies (DMTs) are available to manage the disease course. Among these, Dimethyl Fumarate (DMF), an oral therapeutic, has emerged as a significant treatment option for relapsing forms of MS. This technical guide provides an in-depth overview of the therapeutic potential of DMF, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

The precise mechanism of action of Dimethyl Fumarate in multiple sclerosis is not entirely understood but is believed to be multifactorial, involving both immunomodulatory and neuroprotective effects. A key proposed mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[1][2][3][4]

DMF and its active metabolite, monomethyl fumarate (MMF), are thought to interact with cysteine residues on Keap1, a cytosolic inhibitor of Nrf2. This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which help protect cells from oxidative stress, a key contributor to tissue damage in MS.[5] Evidence from clinical studies in MS patients treated with DMF has shown a significant induction of NQO1, confirming the activation of the Nrf2 pathway in a clinical setting.[5]

Beyond the Nrf2 pathway, DMF is also believed to exert its effects through Nrf2-independent mechanisms.[6] These include the inhibition of the pro-inflammatory nuclear factor-κB (NF-κB) pathway and the modulation of immune cell populations.[4][7] DMF has been shown to reduce the infiltration of lymphocytes into the CNS and alter the composition of lymphocyte subpopulations, particularly cytotoxic and effector T cells.[4] This leads to a shift from a pro-inflammatory to a more anti-inflammatory immune profile.

Signaling Pathway Diagram

Preclinical Data in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS. Numerous preclinical studies have demonstrated the efficacy of DMF in ameliorating the clinical and pathological features of EAE.

Quantitative Preclinical Efficacy Data

| Study Parameter | Vehicle Control | Dimethyl Fumarate (DMF) Treatment | Reference |

| Maximum Clinical Score | 3.3 ± 1.2 | 1.1 ± 1.2 (7.5 mg/kg, p.o., b.i.d.) | [8] |

| Cumulative Clinical Score | 20.1 | 8.4 (7.5 mg/kg, p.o., b.i.d.) | [8] |

| EAE Incidence | 100% | 62.5% (7.5 mg/kg, p.o., b.i.d.) | [8] |

| Mean Maximal Severity | ~3.0 | ~1.5 (100 mg/kg, p.o., daily) | [9] |

| CNS Inflammatory Lesions | Present | Reduced | [9] |

| CNS Infiltrating Th1, Th17, and GM-CSF-producing T cells | High | Decreased | [9] |

p.o. = per os (by mouth); b.i.d. = bis in die (twice a day)

These studies consistently show that DMF treatment, when administered prophylactically or therapeutically, significantly reduces the severity of EAE, delays disease onset, and reduces CNS inflammation and demyelination.[8][9][10]

Clinical Data in Multiple Sclerosis

The efficacy and safety of delayed-release DMF (Tecfidera®) in patients with relapsing-remitting multiple sclerosis (RRMS) have been established in two pivotal Phase 3 clinical trials: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis).

Quantitative Clinical Efficacy and Safety Data from Phase 3 Trials (2-year data)

| Endpoint | Placebo | DMF 240 mg b.i.d. | DMF 240 mg t.i.d. | Reference |

| Annualized Relapse Rate (ARR) | 0.38 | 0.17 (56% reduction, p<0.0001) | 0.15 (60% reduction, p<0.0001) | [11] |

| Risk of Relapse | - | 54% reduction (p<0.0001) | 57% reduction (p<0.0001) | [11] |

| 12-week Confirmed Disability Progression | - | 71% risk reduction (p<0.0001) | 47% risk reduction (p=0.0085) | [11] |

| New or Enlarging T2-hyperintense Lesions | - | 80% reduction (p<0.0001) | 81% reduction (p<0.0001) | [11] |

| Gadolinium-enhancing (Gd+) Lesions | - | 92% reduction (p<0.0001) | 92% reduction (p<0.0001) | [11] |

| New T1-hypointense Lesions | - | 68% reduction (p<0.0001) | 70% reduction (p<0.0001) | [11] |

| Adverse Events Leading to Discontinuation | 19.6% (<50 years), 29.6% (≥50 years) | - | - | [12] |

| Serious Adverse Events | 5.2% (<50 years), 8.9% (≥50 years) | - | - | [12] |

b.i.d. = twice daily; t.i.d. = three times daily

Long-term extension studies, such as ESTEEM, have demonstrated the sustained efficacy and a consistent safety profile of DMF for up to 6.5 years of follow-up.[13] The adjusted annualized relapse rate declined by 90% from baseline over 6 years of treatment.[13]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG35-55 peptide (e.g., from Hooke Laboratories)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG/CFA Emulsion: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank.

-

Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).[14]

-

-

Second PTX Injection (Day 2): Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.[5]

-

Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

Administration of Dimethyl Fumarate (DMF) by Oral Gavage

Materials:

-

Dimethyl Fumarate (DMF)

-

Vehicle (e.g., 0.8% methylcellulose in sterile water)

-

Oral gavage needles (18-20 gauge for mice)

-

Syringes

Procedure:

-

Preparation of DMF Suspension: Prepare a suspension of DMF in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a 10 mg/mL suspension to administer 0.2 mL).

-

Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

-

The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and re-insert.

-

-

Administration: Once the needle is in the correct position, slowly administer the DMF suspension.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress.

Histological Analysis of Spinal Cord

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

-

Staining solutions: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)

Procedure:

-

Tissue Collection and Fixation:

-

At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with cold PBS followed by 4% PFA.

-

Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

-

-

Cryoprotection: Transfer the spinal cord to 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.

-

Embedding and Sectioning:

-

Embed the spinal cord in OCT compound and freeze.

-

Cut 10-20 µm thick transverse or longitudinal sections using a cryostat and mount on microscope slides.

-

-

Staining:

-

H&E Staining (for inflammation): Stain sections with Hematoxylin to visualize cell nuclei (blue/purple) and Eosin to visualize cytoplasm (pink). Inflammatory infiltrates will appear as dense clusters of nuclei.

-

LFB Staining (for demyelination): Stain sections with Luxol Fast Blue, which stains myelin blue. Counterstain with Cresyl Violet to visualize cell nuclei. Areas of demyelination will appear as pale or unstained regions within the white matter.

-

-

Microscopy and Analysis: Image the stained sections using a light microscope and quantify the extent of inflammation and demyelination.

Workflow Diagram for a Preclinical EAE Study

Conclusion

Dimethyl Fumarate represents a significant therapeutic advance in the management of relapsing multiple sclerosis. Its dual mechanism of action, combining potent immunomodulatory effects with the activation of the neuroprotective Nrf2 antioxidant pathway, addresses key aspects of MS pathology. Robust preclinical data from EAE models and extensive clinical trial evidence have firmly established its efficacy in reducing disease activity and slowing disability progression. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of DMF and to explore novel therapeutic strategies for multiple sclerosis. Continued research into the intricate signaling pathways modulated by DMF will undoubtedly provide further insights into the pathogenesis of MS and pave the way for the development of next-generation therapies.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uac.arizona.edu [uac.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

Methodological & Application

Application Notes and Protocols for ZK824859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 hydrochloride is an orally available and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling.[1][2][3] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix, which is essential for cell migration and invasion.[4] These characteristics make this compound a valuable tool for research in oncology and autoimmune diseases. This document provides detailed experimental protocols for the application of this compound in both in vitro and in vivo settings.

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄Cl₂F₂N₂O₄ | [3] |

| Molecular Weight | 464.89 g/mol | [3] |

| Appearance | Solid | [3] |

| In Vitro Solubility | DMSO: ≥ 125 mg/mL (268.88 mM) | [1] |

| In Vivo Solubility | 10% DMSO >> 90% corn oil: ≥ 2.08 mg/mL (4.47 mM) | [1] |

| Storage | 4°C (sealed, away from moisture) | [1] |

| In Solvent Storage | -80°C (6 months), -20°C (1 month) | [1] |

Mechanism of Action and Selectivity

This compound is a potent inhibitor of human uPA with high selectivity over other related proteases such as tissue plasminogen activator (tPA) and plasmin. The inhibitory potency varies between species.

| Target | Species | IC₅₀ (nM) | Reference |

| uPA | Human | 79 | [1][2][3] |

| tPA | Human | 1580 | [1][2][3] |

| Plasmin | Human | 1330 | [1][2][3] |

| uPA | Mouse | 410 | [3] |

| tPA | Mouse | 910 | [3] |

| Plasmin | Mouse | 1600 | [3] |

Signaling Pathway

The urokinase plasminogen activator system plays a pivotal role in extracellular matrix degradation and cell signaling, impacting processes like cell migration, invasion, and proliferation. This compound, by inhibiting uPA, interferes with these downstream signaling events.

Experimental Protocols

Protocol 1: In Vitro uPA Enzyme Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory activity of this compound on purified human uPA.

Materials:

-

Human urokinase (high molecular weight)

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with DMSO).

-

Add 20 µL of human uPA solution to each well and incubate for 15 minutes at 37°C.

-

Add 20 µL of human plasminogen to each well.

-

Initiate the reaction by adding 20 µL of the chromogenic plasmin substrate.

-

Immediately measure the absorbance at 405 nm and continue to take readings every 5 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (change in absorbance over time) for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Invasion Assay (Boyden Chamber)

This protocol outlines the use of a Boyden chamber assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line with high uPA expression (e.g., MDA-MB-231)

-

Boyden chamber inserts (8 µm pore size) with a compatible 24-well plate

-

Matrigel

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Calcein AM or Crystal Violet for cell staining

-

Fluorescence plate reader or microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Seed 5 x 10⁴ pre-treated cells into the upper chamber of the Boyden insert.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the insert.

-

Quantify the number of invading cells by counting under a microscope or by measuring fluorescence after staining with Calcein AM.

-

Compare the number of invading cells in the treated groups to the control group.

Protocol 3: In Vivo Chronic Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol details a prophylactic treatment regimen with this compound in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle (e.g., 10% DMSO in corn oil)

-

Sterile PBS

Experimental Workflow:

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

-

On day 0 and day 2, administer Pertussis Toxin intraperitoneally.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound).

-

Begin treatment on day 0 and administer twice daily (b.i.d.) via oral gavage for 25 days.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Score the disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and fore limb paralysis

-

5: Moribund state

-

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and perfuse with PBS.

-

Collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Isolate mononuclear cells from the central nervous system for flow cytometric analysis of immune cell infiltration.

-

Data Presentation

In Vivo EAE Study - Clinical Scores:

| Treatment Group (mg/kg, b.i.d.) | Mean Onset Day | Mean Maximum Score | Incidence (%) |

| Vehicle | 11 ± 2 | 3.5 ± 0.5 | 100 |

| ZK824859 (10) | 12 ± 3 | 3.2 ± 0.6 | 100 |

| ZK824859 (25) | 15 ± 4 | 2.1 ± 0.8 | 80 |

| ZK824859 (50) | No disease | 0 | 0 |

Note: Data are representative and should be generated from specific experiments. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control group.

Conclusion

This compound is a potent and selective uPA inhibitor with demonstrated efficacy in both in vitro and in vivo models of diseases involving excessive cell migration and tissue remodeling. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential and mechanism of action of this compound in various pathological contexts. Appropriate optimization of these protocols may be required depending on the specific cell lines, animal models, and experimental conditions used.

References

Application Notes and Protocols for In Vitro Use of ZK824859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 hydrochloride is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, invasion, and metastasis. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its enzymatic inhibition and its effects on cancer cell migration and proliferation.

Mechanism of Action

This compound selectively targets uPA, preventing the conversion of plasminogen to plasmin. This enzymatic cascade is a key step in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and the formation of metastases. By inhibiting uPA, this compound is expected to block these malignant processes.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various proteases. This data is essential for designing experiments and interpreting results.

| Target Enzyme | Species | IC50 (nM) | Reference |

| uPA | Human | 79 | [1][2] |

| tPA | Human | 1580 | [1][2] |

| Plasmin | Human | 1330 | [1][2] |

| uPA | Mouse | 410 | [2][3] |

| tPA | Mouse | 910 | [2][3] |

| Plasmin | Mouse | 1600 | [2][3] |

Signaling Pathway

The uPA system plays a central role in cell migration and invasion. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Experimental Protocols

uPA Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified uPA.

Experimental Workflow:

Materials:

-

This compound

-

Human urokinase-type plasminogen activator (uPA), active form

-

Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 10 µM). Include a vehicle control (Assay Buffer with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Enzyme Preparation: Dilute the human uPA enzyme in Assay Buffer to the desired working concentration.

-

Assay Setup:

-

Add 50 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.

-

Add 25 µL of the diluted uPA enzyme to each well.

-

Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the fluorogenic uPA substrate in Assay Buffer.

-

Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of cancer cells.

Experimental Workflow:

Materials:

-

Cancer cell line known to express uPA (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer, A549 lung cancer).

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well plate)

-

Sterile pipette tips (e.g., p200)

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of each well.

-

Washing: Gently wash the wells twice with PBS to remove any detached cells.

-

Treatment: Add fresh cell culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control to the respective wells.

-

Imaging: Immediately capture images of the scratch in each well using an inverted microscope. This will serve as the time 0 reference.

-

Incubation and Monitoring: Incubate the plate at 37°C in a CO2 incubator. Acquire images of the same fields at predetermined time points (e.g., 12, 24, and 48 hours).

-

Data Analysis:

-

Measure the width of the scratch in the images from each time point.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100

-

Compare the wound closure rates between the treated and control groups.

-

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell line known to be invasive and express uPA

-

This compound

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Basement membrane matrix (e.g., Matrigel®)

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Coating Transwell Inserts: Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium. Add the diluted matrix to the upper chamber of the Transwell inserts and incubate for at least 1 hour at 37°C to allow for gelation.

-

Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup:

-

Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Transwell plate.

-

Add the cell suspension to the upper chamber of the coated Transwell inserts.

-

Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the invasive cells on the lower surface of the membrane by incubating the inserts in methanol for 10-15 minutes.

-

Stain the fixed cells with Crystal Violet solution for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Image the stained cells on the lower surface of the membrane using an inverted microscope.

-

Count the number of stained cells in several random fields of view for each insert.

-

Compare the number of invasive cells between the treated and control groups.

-

Cell Proliferation/Viability Assay (MTS Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

This compound

-

Complete cell culture medium

-

MTS reagent (containing a tetrazolium salt)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTS reagent only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability).

-

Plot the percentage of cell viability versus the logarithm of the this compound concentration.

-

Determine the IC50 value for cell proliferation/viability.

-

Troubleshooting

-

Low Inhibitory Activity: Ensure the uPA enzyme is active and the substrate is not degraded. Verify the concentration and purity of this compound.

-

High Variability in Cell-Based Assays: Ensure uniform cell seeding and consistent scratch creation in the wound healing assay. Optimize cell density and incubation times.

-

Inconsistent Staining in Invasion Assay: Ensure complete removal of non-invasive cells and proper fixation and staining times.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

- 1. Overexpression of Urokinase‐type Plasminogen Activator in Human Gastric Cancer Cell Line (AGS) Induces Tumorigenicity in Severe Combined Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urokinase-type plasminogen activator receptor (uPAR) expression enhances invasion and metastasis in RAS mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

ZK824859 Hydrochloride: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract